N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide
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Description
N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C15H14F2N2O4 and its molecular weight is 324.284. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been highlighted for its efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This compound facilitates the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at low catalyst loadings and temperatures, offering a valuable method for synthesizing pharmaceutically relevant building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).
Novel Synthetic Methods and Chemical Reactions
The synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester have been explored, revealing potential pathways for the creation of pharmaceutically relevant compounds and highlighting the versatility of similar oxalamide derivatives in chemical synthesis (Pimenova et al., 2003).
Advanced Organic Synthesis Techniques
A novel synthetic approach using N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides for the production of both anthranilic acid derivatives and oxalamides through a one-pot synthetic method demonstrates the compound's utility in creating complex organic molecules, offering an operationally simple and high-yielding methodology for organic chemists (Mamedov et al., 2016).
Photochemical Synthesis Applications
The compound has been utilized in photochemical methodologies for the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, showcasing its potential in the generation of complex fluorinated heterocyclic compounds. This application underscores the utility of similar oxalamide derivatives in facilitating novel photochemical reactions that are significant for pharmaceutical and material science research (Buscemi et al., 2001).
Development of Energetic Materials
In the domain of energetic materials, the structural modification and study of nitrogen-rich salts derived from furazan-based compounds, including those related to oxalamide derivatives, highlight their potential applications in the design and synthesis of high-performance explosives. This research area is crucial for the development of new materials with enhanced explosive properties and stability (Tang et al., 2015).
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c1-22-13(12-3-2-6-23-12)8-18-14(20)15(21)19-11-7-9(16)4-5-10(11)17/h2-7,13H,8H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNDFOAKIHFDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.